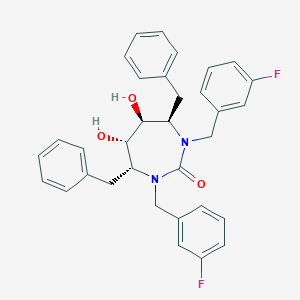
Teuquadrin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teuquadrin B is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. It is a tetrapeptide that has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
Teuquadrin B exerts its effects by binding to specific receptors on the surface of cells. It has been found to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Teuquadrin B has also been found to disrupt the cell membrane, leading to cell death in certain organisms.
Effets Biochimiques Et Physiologiques
Teuquadrin B has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, Teuquadrin B has been found to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Teuquadrin B has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using various methods. Furthermore, it has been found to have unique biochemical and physiological effects, making it a valuable tool in the study of various biological processes. However, Teuquadrin B also has some limitations. It can be expensive to synthesize, and its effects can be difficult to measure in certain experiments.
Orientations Futures
There are several future directions for the study of Teuquadrin B. One area of research is the development of novel drug delivery systems using Teuquadrin B. It has been found to have the ability to penetrate cell membranes, making it a potential candidate for drug delivery. Furthermore, the study of Teuquadrin B in the inhibition of certain enzymes and protein-protein interactions could lead to the development of new drugs for various diseases. Finally, the study of Teuquadrin B in the treatment of inflammatory diseases could lead to the development of new therapies for these conditions.
Conclusion:
Teuquadrin B is a tetrapeptide that has been extensively researched in the scientific community due to its potential applications in various fields. It has been found to have unique biochemical and physiological effects, including antimicrobial, anticancer, and antifungal properties. Teuquadrin B has been synthesized using various methods, including SPPS and LPPS. Furthermore, Teuquadrin B has several advantages for lab experiments, including stability under a wide range of conditions and unique effects. However, it also has some limitations, including the expense of synthesis and difficulty in measuring its effects in certain experiments. Finally, there are several future directions for the study of Teuquadrin B, including the development of novel drug delivery systems and the study of its effects on enzyme inhibition and protein-protein interactions.
Méthodes De Synthèse
Teuquadrin B can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS involves the use of a solid support, such as resin, to which the first amino acid is attached. The subsequent amino acids are added one at a time, with each addition protected by a temporary protecting group. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. LPPS involves the use of a liquid-phase reaction, where the amino acids are added in a solution and protected by temporary protecting groups. The peptide chain is then purified using various methods, such as chromatography.
Applications De Recherche Scientifique
Teuquadrin B has been extensively researched in the scientific community due to its potential applications in various fields. It has been found to have antimicrobial, anticancer, and antifungal properties. It has also been used in the development of novel drug delivery systems due to its ability to penetrate cell membranes. Furthermore, Teuquadrin B has been used in the study of protein-protein interactions and has been found to inhibit the activity of certain enzymes.
Propriétés
Numéro CAS |
152273-11-5 |
|---|---|
Nom du produit |
Teuquadrin B |
Formule moléculaire |
C22H26O7 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[(12S)-5'-(furan-3-yl)-10-methyl-2',3-dioxospiro[2-oxatricyclo[6.3.1.04,12]dodecane-9,3'-oxolane]-12-yl]methyl acetate |
InChI |
InChI=1S/C22H26O7/c1-12-8-18-22(11-27-13(2)23)15(19(24)29-18)4-3-5-17(22)21(12)9-16(28-20(21)25)14-6-7-26-10-14/h6-7,10,12,15-18H,3-5,8-9,11H2,1-2H3/t12?,15?,16?,17?,18?,21?,22-/m1/s1 |
Clé InChI |
JDOMQBSSCDNCMN-LUHFWGALSA-N |
SMILES isomérique |
CC1CC2[C@@]3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
SMILES |
CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
SMILES canonique |
CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
Synonymes |
teuquadrin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
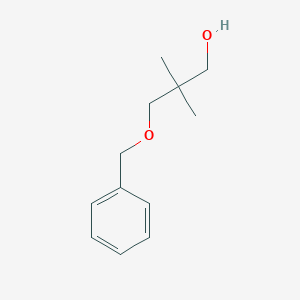
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

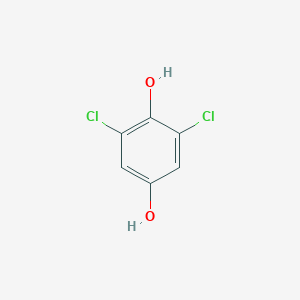
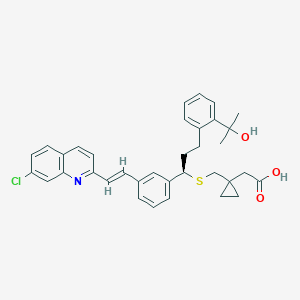
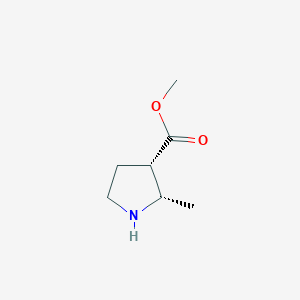
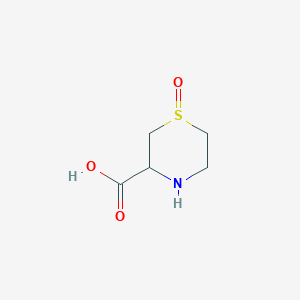
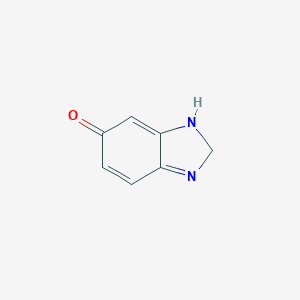
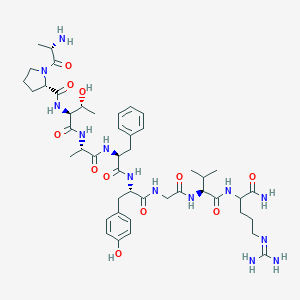
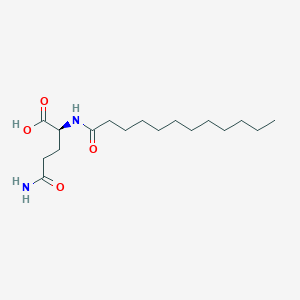
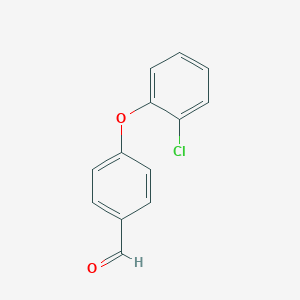
![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)
